1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one
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Overview
Description
4-Chloropentedrone, also known as 1-(4-chlorophenyl)-2-(methylamino)-1-pentanone, is a synthetic cathinone. Cathinones are a class of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. 4-Chloropentedrone is known for its stimulant properties and is often used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropentedrone typically involves the reaction of 4-chlorobenzaldehyde with methylamine and a ketone, followed by a reduction step. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of 4-Chloropentedrone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropentedrone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted phenyl compounds, secondary amines, and alcohols .
Scientific Research Applications
4-Chloropentedrone is primarily used in:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: In studies related to neurotransmitter release and uptake mechanisms.
Medicine: Research on its potential effects on the central nervous system and its comparison with other stimulants.
Industry: Used in forensic laboratories for the identification and analysis of synthetic cathinones
Mechanism of Action
4-Chloropentedrone acts as a norepinephrine-dopamine reuptake inhibitor, similar to other stimulants like methylphenidate. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and prolonged stimulation of the postsynaptic receptors. This mechanism is responsible for its stimulant effects .
Comparison with Similar Compounds
Pentedrone: Similar in structure but lacks the chlorine substitution.
Methylone: Another synthetic cathinone with different substitution patterns.
Methcathinone: A simpler structure with similar stimulant properties.
Uniqueness: 4-Chloropentedrone’s unique feature is the chlorine substitution on the phenyl ring, which influences its pharmacological properties and metabolic stability. This substitution can affect its potency, duration of action, and side effect profile compared to other cathinones .
Properties
CAS No. |
2167949-43-9 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(methylamino)pentan-1-one |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3 |
InChI Key |
OPCMVVKRCLOEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)NC |
Origin of Product |
United States |
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